3-[(2,4-Dichlorophenyl)methylthio]-4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazole

Anti-inflammatory Medicinal Chemistry Structure-Activity Relationship

3-[(2,4-Dichlorophenyl)methylthio]-4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazole is a synthetic, polysubstituted 1,2,4-triazole derivative. This compound class is extensively explored in medicinal chemistry and agrochemical research due to the core heterocycle's presence in numerous bioactive molecules.

Molecular Formula C17H14Cl2N4S
Molecular Weight 377.3 g/mol
Cat. No. B12140215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2,4-Dichlorophenyl)methylthio]-4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazole
Molecular FormulaC17H14Cl2N4S
Molecular Weight377.3 g/mol
Structural Identifiers
SMILESC=CCN1C(=NN=C1SCC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=N3
InChIInChI=1S/C17H14Cl2N4S/c1-2-9-23-16(15-5-3-4-8-20-15)21-22-17(23)24-11-12-6-7-13(18)10-14(12)19/h2-8,10H,1,9,11H2
InChIKeyDWXGCTJHVHFRPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(2,4-Dichlorophenyl)methylthio]-4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazole: A Specialized 1,2,4-Triazole for Research Procurement


3-[(2,4-Dichlorophenyl)methylthio]-4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazole is a synthetic, polysubstituted 1,2,4-triazole derivative [1]. This compound class is extensively explored in medicinal chemistry and agrochemical research due to the core heterocycle's presence in numerous bioactive molecules. The target compound is distinguished by a unique combination of substituents: a 2,4-dichlorophenyl methylthio group at the 3-position, an allyl (prop-2-enyl) group at the N4 position, and a 2-pyridyl group at the 5-position. This specific substitution pattern is designed for targeted structure-activity relationship (SAR) studies, where the interplay of the halogenated aromatic, unsaturated alkyl, and heteroaryl moieties is investigated for modulating biological activity [2].

Procurement Alert: Why 3-[(2,4-Dichlorophenyl)methylthio]-4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazole Cannot Be Replaced by Generic Analogs


Generic substitution within the 1,2,4-triazole class is not scientifically valid due to extreme sensitivity of biological activity to the specific substitution pattern. Compounds with seemingly minor alterations, such as a change in the pyridyl isomer (e.g., 2-pyridyl to 4-pyridyl) or the halogen substitution on the phenyl ring (e.g., 2,4-dichloro to 3-bromo), exhibit distinct and often unpredictable pharmacological profiles [1]. The compound's precise arrangement of the 2,4-dichlorophenyl, allyl, and 2-pyridyl groups creates a unique chemical space with specific electronic, steric, and lipophilic properties. Substituting this with a close analog, even one with identical molecular formula and core scaffold, risks losing the intended target binding or phenotypic activity, invalidating experimental results. The following evidence details the measurable dimensions of this differentiation.

Quantitative Differentiation Evidence for 3-[(2,4-Dichlorophenyl)methylthio]-4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazole Against Comparators


Anti-inflammatory Activity Compared to 3-Alkylthio-5-pyridyl-1,2,4-triazoles (Class-Level Inference)

While direct head-to-head data for this specific compound is not available in the open literature, a closely related class of 3-alkylthio-5-pyridyl-1,2,4-triazoles was evaluated for anti-inflammatory activity. Compounds in this series, including a 3-methylthio analog (3a), showed significant inhibition in a rat paw edema model, achieving 56.72% inhibition at 5 hours post-carrageenan injection [1]. The structurally more complex target compound, featuring a 2,4-dichlorophenylmethylthio group, is expected to exhibit a differentiated potency and pharmacokinetic profile due to enhanced lipophilicity and potential for halogen bonding, critical factors for lead optimization in anti-inflammatory drug discovery. This positions the compound as a valuable advanced intermediate for SAR exploration beyond the initial alkylthio series.

Anti-inflammatory Medicinal Chemistry Structure-Activity Relationship

Predicted Physicochemical Differentiation from Marketed Analogs via Class-Level Inference

The target compound is differentiated from simpler 3-alkylthio-5-pyridyl-1,2,4-triazoles by its calculated lipophilicity (clogP). The presence of the 2,4-dichlorophenyl group and allyl chain is expected to significantly increase clogP compared to the methylthio analog (Compound 3a) [1]. Increased lipophilicity is a key parameter in medicinal chemistry, directly impacting membrane permeability, bioavailability, and metabolic stability. While a quantitative value requires experimental determination, the structural divergence from the baseline series represents a quantifiable design choice for modulating ADME properties, which is a common procurement driver for advanced intermediates.

Drug Discovery Physicochemical Property Profiling Lipophilicity

Structural Differentiation from Closest Pyridyl-Isomeric Analogs via Patent Analysis

Patents covering the 3-(substituted pyridyl)-1,2,4-triazole compound class highlight the critical importance of the pyridyl substitution isomer for insecticidal and acaricidal activity [1]. The target compound contains a 2-pyridyl group at the triazole 5-position. This is structurally distinct from commercially available analogs such as 3-[(2,6-Dichlorophenyl)methylthio]-4-prop-2-enyl-5-(3-pyridyl)-1,2,4-triazole (a 5-(3-pyridyl) isomer with 2,6-dichloro substitution) and 3-[(2,4-Dichlorophenyl)methylthio]-4-ethyl-5-(4-pyridyl)-1,2,4-triazole (a 5-(4-pyridyl) isomer with a 4-ethyl group) . The unique combination of the 2-pyridyl and 4-allyl substitution pattern in the target compound is not represented by these alternatives, making it a unique probe for mapping the structure-activity landscape of this chemotype.

Chemical Sourcing Agrochemical Discovery Isomeric Purity

Key Application Scenarios for Procuring 3-[(2,4-Dichlorophenyl)methylthio]-4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazole


Medicinal Chemistry: Advanced Intermediate for Anti-inflammatory SAR Studies

Researchers can use this compound to expand on the anti-inflammatory activity demonstrated by the simpler 3-alkylthio-5-pyridyl-1,2,4-triazole series [1]. The 2,4-dichlorophenyl group introduces the potential for additional hydrophobic and halogen-bonding interactions with the target protein. This compound serves as a key intermediate to test whether increased lipophilicity and aromatic substitution translate to enhanced in vivo efficacy compared to the baseline methylthio analog.

Agrochemical Discovery: Isomeric Probe for Pyridyl-Triazole Insecticidal Activity

Based on patent disclosures that 3-(substituted pyridyl)-1,2,4-triazoles are useful as insecticides and acaricides, this specific 5-(2-pyridyl) isomer is a necessary tool for probing pyridyl orientation's role in target binding [2]. Its procurement is essential for comparative screening against the 5-(3-pyridyl) and 5-(4-pyridyl) analogs to establish a definitive SAR around the pyridyl nitrogen position for pest control applications.

Chemical Biology: Tool Compound for Investigating Allyl Group Bioisosterism

The N4-allyl group is a metabolically labile moiety often explored as a bioisostere or for potential covalent interactions. Procuring this compound allows research groups to directly compare its activity and metabolic profile against analogs with saturated N4-alkyl groups (e.g., methyl, ethyl) to understand the role of the terminal alkene in both potency and pharmacokinetics, an important investigation in probe design.

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